molecular formula C22H13ClFNO4 B11137280 1-(3-Chlorophenyl)-7-fluoro-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Chlorophenyl)-7-fluoro-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11137280
M. Wt: 409.8 g/mol
InChI Key: HVKIZNNKQOYDFR-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-7-fluoro-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a fluorine atom, a furan ring, and a chromeno-pyrrole core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-7-fluoro-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the chromeno-pyrrole core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and amines.

    Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan-2-carboxaldehyde.

    Substitution reactions: The chlorophenyl and fluorine groups can be introduced through electrophilic aromatic substitution reactions.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure scalability and reproducibility.

Chemical Reactions Analysis

1-(3-chlorophenyl)-7-fluoro-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

1-(3-chlorophenyl)-7-fluoro-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activities. It may exhibit anticancer, antimicrobial, or anti-inflammatory properties.

    Biological Research: Researchers investigate the compound’s interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

    Chemical Biology: The compound can be used as a probe to study biological processes and pathways, providing insights into cellular functions and disease mechanisms.

    Industrial Applications: The compound may find applications in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-7-fluoro-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

1-(3-chlorophenyl)-7-fluoro-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:

    Pyrrole derivatives: These compounds share the pyrrole core and may exhibit similar biological activities, but differ in their substituents and overall structure.

    Chromeno-pyrrole compounds: These compounds have a similar chromeno-pyrrole core but may vary in their substituents, leading to differences in their chemical and biological properties.

    Fluorinated aromatic compounds: These compounds contain fluorine atoms in their structure, which can influence their reactivity and biological activity.

The uniqueness of 1-(3-chlorophenyl)-7-fluoro-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C22H13ClFNO4

Molecular Weight

409.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-7-fluoro-2-(furan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H13ClFNO4/c23-13-4-1-3-12(9-13)19-18-20(26)16-10-14(24)6-7-17(16)29-21(18)22(27)25(19)11-15-5-2-8-28-15/h1-10,19H,11H2

InChI Key

HVKIZNNKQOYDFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=C(C3=O)C=C(C=C5)F

Origin of Product

United States

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